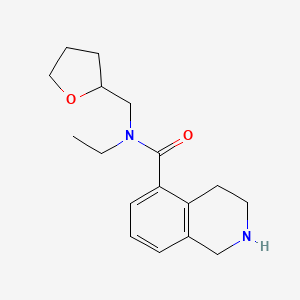
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as ODQ, is a chemical compound that has been widely used in scientific research. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in cells.
Mechanism of Action
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid inhibits sGC by binding to the heme group of the enzyme, which is essential for its catalytic activity. This prevents the conversion of GTP to cGMP, leading to a decrease in cGMP levels in cells. This decrease in cGMP levels results in various physiological effects, depending on the cell type and the context of the experiment.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In smooth muscle cells, this compound inhibits the relaxation of the muscle, leading to vasoconstriction. In platelets, this compound inhibits the aggregation of platelets, leading to a decrease in thrombus formation. In neurons, this compound inhibits the release of neurotransmitters, leading to a decrease in synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its specificity for sGC inhibition. This compound does not affect other enzymes or signaling pathways, which allows for more precise investigation of the role of cGMP in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Future Directions
There are many future directions for the use of 2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in scientific research. One direction is to investigate the role of cGMP in cancer progression and metastasis. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that cGMP may play a role in these processes. Another direction is to investigate the effects of sGC activation and inhibition on the immune system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that sGC may be a potential target for the treatment of inflammatory diseases. Overall, this compound has a wide range of potential applications in scientific research, and further investigation is needed to fully understand its mechanisms and effects.
Synthesis Methods
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is synthesized by the reaction of 3,4-dihydroisoquinoline-5-carboxylic acid with 3-chloromethyltetrahydrofuran in the presence of a base. The reaction yields this compound as a white solid, which is purified by recrystallization.
Scientific Research Applications
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been used in various scientific research studies due to its ability to inhibit sGC. It has been used to investigate the role of cGMP in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has also been used to study the effects of sGC activation and inhibition on the cardiovascular system, pulmonary hypertension, and ischemic stroke.
properties
IUPAC Name |
2-(oxan-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(19)15-5-1-4-13-10-17(7-6-14(13)15)9-12-3-2-8-20-11-12/h1,4-5,12H,2-3,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYSNTNXEFWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)

![3-[(4-Tert-butylcyclohexyl)methylamino]propanoic acid](/img/structure/B6631695.png)
![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)
